2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine and phenol derivatives.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.
Ethoxylation: The final step involves the ethoxylation of the benzene ring, which can be achieved using ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dimethoxy-N-(4-phenoxyphenyl)benzenesulfonamide: Similar structure but with a different aromatic substituent.
Uniqueness
2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide is unique due to its specific ethoxy substituents and the presence of a phenoxypyrimidinyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-diethoxy-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-26-17-10-11-18(27-4-2)19(12-17)29(24,25)23-15-13-21-20(22-14-15)28-16-8-6-5-7-9-16/h5-14,23H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXFMBFHPRJDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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